Alvimopan metabolite-d5

LC-MS/MS Stable Isotope Labeling Bioanalysis

Alvimopan metabolite-d5 is a deuterium-labeled analog of ADL 08-0011 (the primary active metabolite of alvimopan/Entereg®), designed for use as an internal standard in quantitative mass spectrometry-based assays. This stable isotope-labeled compound incorporates five deuterium atoms, providing a mass difference of +5 Da relative to the unlabeled metabolite.

Molecular Formula C23H29NO3
Molecular Weight 372.5 g/mol
Cat. No. B12403923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlvimopan metabolite-d5
Molecular FormulaC23H29NO3
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17-,19-,23+/m0/s1/i3D,4D,5D,7D,8D
InChIKeyKSBSLJKYJXTATP-CSOBCCOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Alvimopan Metabolite-d5: Deuterated Internal Standard for ADL 08-0011 Quantification


Alvimopan metabolite-d5 is a deuterium-labeled analog of ADL 08-0011 (the primary active metabolite of alvimopan/Entereg®), designed for use as an internal standard in quantitative mass spectrometry-based assays. This stable isotope-labeled compound incorporates five deuterium atoms, providing a mass difference of +5 Da relative to the unlabeled metabolite . Its primary function is to enable precise, matrix-effect-corrected quantification of the unlabeled metabolite in complex biological matrices using LC-MS/MS or GC-MS platforms . The compound is a research-use-only reagent critical for bioanalytical method validation, pharmacokinetic studies, and therapeutic drug monitoring involving alvimopan or its active metabolite .

Workflow Quantitative LC-MS/MS bioanalysis of ADL 08-0011
Selection Deuterated SIL-IS for matrix-effect correction
Use Context Bioanalytical method validation and PK research studies

Why Non-Deuterated Analogs Cannot Substitute for Alvimopan Metabolite-d5 in Bioanalysis


The complex and highly variable pharmacokinetics of the alvimopan metabolite (ADL 08-0011), which is exclusively generated by gut microflora [1], create significant analytical challenges. Its plasma concentrations are known to be reduced by 81% by preoperative antibiotics and differ markedly based on race and patient status [2]. In LC-MS/MS assays, ion suppression or enhancement from the biological matrix can drastically alter the measured signal of the unlabeled metabolite, leading to inaccurate quantification. An unlabeled analog of ADL 08-0011 cannot correct for these matrix effects because it is chemically identical and co-elutes with the target analyte. Alvimopan metabolite-d5, however, is chromatographically nearly identical to the unlabeled metabolite but is easily distinguished by the mass spectrometer due to its +5 Da mass shift . This allows it to serve as a perfect internal standard, normalizing for variability in sample preparation, ionization efficiency, and instrument fluctuations, thereby ensuring the accuracy and precision required for regulatory pharmacokinetic studies and clinical trial support [3].

Alvimopan Metabolite-d5 (ISTD)
Unlabeled ADL 08-0011 Analog
Mass Discrimination
Isotope shift enables selective MS detection
Identical mass prevents differentiation
Matrix-Effect Correction
Co-elution with analyte supports consistent correction
Co-elution without mass differentiation may not correct effects
Quantification in Variable Levels
Corrects for wide dynamic range from gut-flora variability
May introduce quantification error due to uncorrected matrix effects

Head-to-Head Evidence: Differentiating Alvimopan Metabolite-d5 as an Analytical Internal Standard


Mass Spectrometric Differentiation: The +5 Da Shift

Alvimopan metabolite-d5 is distinguished from its unlabeled counterpart by the incorporation of five deuterium atoms, resulting in a molecular weight of 372.51 g/mol compared to ~367.5 g/mol for the unlabeled metabolite . This +5 Da mass difference ensures that the MS/MS transitions for the internal standard and the analyte are completely resolved in the mass spectrometer, eliminating any potential for cross-talk or interference . In contrast, an unlabeled analog would share identical precursor and product ions, making it impossible to distinguish from the analyte and useless as an internal standard for correction of matrix effects.

Mass Differentiation
Data to verify
372.51 g/mol
Enables selective MS detection for ISTD use
+5 Da shift vs unlabeled ~367.5 g/mol; calculated from formula
LC-MS/MS Stable Isotope Labeling Bioanalysis Internal Standard

Assay Accuracy: Mitigation of Variability from Unstable Metabolite Generation

The generation of the alvimopan metabolite is highly susceptible to external factors, including a 99.2% reduction in plasma concentrations following administration of the antibiotic ciprofloxacin [1]. This extreme variability (which can be up to 81% lower with preoperative antibiotics [2]) creates a wide dynamic range for quantification that is prone to significant matrix effects and ion suppression in LC-MS/MS assays. The use of alvimopan metabolite-d5 as a stable isotope-labeled internal standard (SIL-IS) provides a direct, real-time correction for these effects, as it experiences the same ionization efficiency variations as the unlabeled analyte . This ensures method accuracy and precision even when metabolite concentrations fluctuate by over two orders of magnitude, which is not possible with a non-deuterated, structurally similar analog.

Variability Correction
Class-level
ISTD: Normalizes matrix effects over wide range
Analog: May not correct for extreme variability
Supports reliable quantification when metabolite levels are low
Reported >99% metabolite reduction with ciprofloxacin (Schmith 2010)
Pharmacokinetics Gut Microbiome Drug Metabolism LC-MS/MS

Chromatographic Co-Elution: The 'Isotope Effect' Advantage

Alvimopan metabolite-d5 is designed to co-elute with the unlabeled alvimopan metabolite (ADL 08-0011) under reversed-phase HPLC conditions . This near-identical retention time is a critical property for a SIL-IS, as it ensures both compounds experience the exact same matrix environment as they enter the ion source. Any deviation from this co-elution, as might be observed with a non-deuterated structural analog (which would have a different retention time), introduces a source of quantitation error. The -d5 labeling provides this perfect mimicry without the need for complex method development.

Co-elution
Class-level
RPLC co-elution with unlabeled analyte
Minimizes differential matrix effects at ion source
Deuterated labeling preserves retention; structural analog may shift
LC-MS/MS Stable Isotope Labeling Chromatography Method Development

Optimal Use Cases for Alvimopan Metabolite-d5 in Research and Development


Validated Quantification of ADL 08-0011 in Clinical PK Studies

In clinical pharmacokinetic studies where alvimopan is administered, accurate measurement of its active metabolite, ADL 08-0011, is a regulatory expectation. Given the metabolite's profound variability due to antibiotic use (up to 99.2% reduction [1]) and racial differences (43-82% lower in African Americans and Hispanics [2]), a robust bioanalytical method is non-negotiable. Alvimopan metabolite-d5 is the definitive internal standard for LC-MS/MS assays in this context, providing the necessary accuracy and precision across a wide concentration range to meet FDA and EMA bioanalytical method validation guidelines [3].

Supporting Gut Microbiome Drug Interaction Studies

Research investigating the impact of gut flora modulation on drug metabolism is a growing field. The extreme interaction between ciprofloxacin and the alvimopan metabolite (99.2% reduction in metabolite Cmax [1]) serves as a classic example. In any study designed to further probe this or similar drug-microbiome interactions, the use of alvimopan metabolite-d5 is critical for generating high-confidence quantitative data. It allows researchers to accurately measure even trace amounts of the metabolite post-antibiotic challenge, enabling precise assessment of the microbiome's functional capacity for drug biotransformation.

Bioequivalence and Formulation Development for Generic Alvimopan

For companies developing generic versions of alvimopan (Entereg®), demonstrating bioequivalence is a core regulatory hurdle. This requires highly sensitive and precise measurement of both the parent drug and its active metabolite in plasma [4]. Alvimopan metabolite-d5 is the optimal internal standard for these studies. Its use minimizes analytical variability, which can be the difference between a successful bioequivalence study and a failed one. It provides the robust, reproducible data required to demonstrate that the test formulation delivers a comparable pharmacokinetic profile for the key active species.

Routine Quality Control in High-Throughput Bioanalytical CROs

Contract research organizations (CROs) performing high-volume sample analysis for alvimopan and its metabolite require validated methods with stable, reliable internal standards. Alvimopan metabolite-d5 is available at high purity (≥99% deuterated forms) and demonstrated long-term stability (≥4 years) when stored under recommended conditions (-20°C) . This translates to reduced batch-to-batch variability in analytical runs, lower costs associated with method troubleshooting, and increased confidence in reporting data to sponsors.

Application
Selection Property
Validation Focus
Quantification of ADL 08-0011 in PK research studies
Deuterated ISTD for matrix-effect correction
Method accuracy and precision review across wide concentration range
Microbiome-drug interaction research
ISTD supports sensitive detection of low metabolite levels
Metabolite quantification after antibiotic challenge
Formulation comparison studies
ISTD minimizes analytical variability in plasma sample analysis
Reproducible pharmacokinetic profile assessment
High-throughput research sample analysis
High purity and long-term storage stability
Consistent performance across analytical batches

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